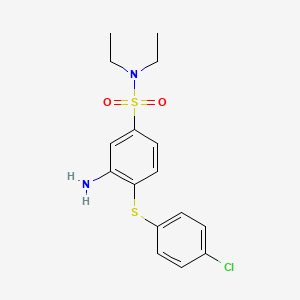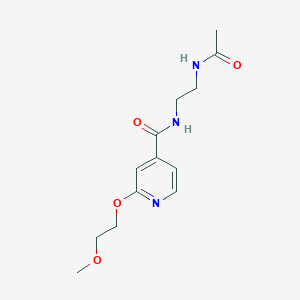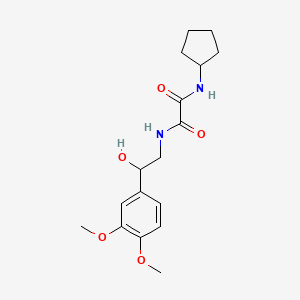![molecular formula C18H15ClN4O3 B2744484 1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008227-27-7](/img/structure/B2744484.png)
1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are planar and aromatic, and are highly soluble in water . The 1,2,3-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .
Synthesis Analysis
1,2,3-Triazoles can be synthesized via the CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) reaction . This reaction is part of click chemistry, a methodology that allows for the creation of complex and efficient drugs from simple and cheap starting materials .Molecular Structure Analysis
All triazoles are planar and aromatic . In aqueous solution, 1H-1,2,3-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Chemical Reactions Analysis
The 1,2,3-triazole ring can act as both a hydrogen bond donor and metal chelator . A study on C–H hydrogen bonding of the 1,2,3-triazole ring showed a good agreement with experimental observations .Physical And Chemical Properties Analysis
1,2,3-Triazoles are planar and aromatic, and are highly soluble in water . In aqueous solution, 1H-1,2,3-triazole tautomerizes to its 2H-isomer .Aplicaciones Científicas De Investigación
Inhibitory Effects on Caspase-3
Research indicates that certain 1,2,3-triazole derivatives have been synthesized and evaluated for their inhibitory effects on caspase-3, an enzyme involved in apoptosis (programmed cell death). These compounds were found to exhibit competitive inhibitory mechanisms against caspase-3, highlighting their potential in studies related to apoptosis and possibly cancer research (Jiang & Hansen, 2011).
Oxidation of Pyrazolines
4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines, converting them to their corresponding pyrazoles under mild conditions. This showcases the compound's utility in organic synthesis, especially in transformations relevant to the development of new chemical entities (Zolfigol et al., 2006).
Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized and shown to possess antimicrobial activities. These compounds were evaluated against various microorganisms, indicating their potential as leads for the development of new antimicrobial agents. The research emphasizes the triazole core's significance in medicinal chemistry for its bioactivity (Bektaş et al., 2007).
Corrosion Inhibition
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated remarkable inhibition performance on mild steel in a hydrochloric acid medium. Such studies are crucial for understanding how organic compounds can serve as corrosion inhibitors, which is valuable in the field of materials science and engineering (Bentiss et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-14-7-5-13(6-8-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-3-2-4-12(19)9-11/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISPBMLHLLCEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide](/img/structure/B2744401.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2744405.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2744406.png)


![3-{[1,1'-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide](/img/structure/B2744409.png)
![N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2744411.png)
![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate](/img/structure/B2744420.png)

